molecular formula C10H15N3O B10847219 (3Z)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide

(3Z)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide

Cat. No.: B10847219
M. Wt: 193.25 g/mol
InChI Key: IQWCBYSUUOFOMF-ZRDIBKRKSA-N
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Description

BRL-55473, also known as Sabcomeline hydrochloride, is a selective muscarinic M1 receptor partial agonist. It was initially developed for the treatment of Alzheimer’s disease, schizophrenia, and major depressive disorder. the clinical trials for these indications were discontinued .

Preparation Methods

BRL-55473 can be synthesized through several related methods. One common synthetic route involves the reaction of N-methoxyquinuclidine-3-carboxamide with triphenylphosphine in refluxing carbon tetrachloride or with phosphorus pentachloride in nitromethane to produce N-methoxyquinuclidin-3-ylcarboxyimidoyl chloride. This intermediate is then reacted with sodium cyanide in hot dimethyl sulfoxide to form 2-(methoxyimino)-2-(3-quinuclidinyl)acetonitrile. The final compound is obtained through optical resolution with ®-(-)-1,1’-binaphthyl-2,2’-diyl hydrogen phosphate or with 2,3:4,6-di-O-isopropylidene-2-oxo-L-gulonic acid .

Chemical Reactions Analysis

BRL-55473 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using common reducing agents.

    Substitution: BRL-55473 can undergo substitution reactions, particularly at the quinuclidine ring. Common reagents used in these reactions include triphenylphosphine, phosphorus pentachloride, sodium cyanide, and dimethyl sulfoxide.

Scientific Research Applications

BRL-55473 has been extensively studied for its potential therapeutic applications. It was initially developed for the treatment of Alzheimer’s disease due to its selective muscarinic M1 receptor partial agonist activity. The compound has also been investigated for its effects on schizophrenia and major depressive disorder. Despite the discontinuation of clinical trials, BRL-55473 remains a valuable research tool for studying the muscarinic M1 receptor and its role in various neurological conditions .

Mechanism of Action

BRL-55473 exerts its effects by selectively binding to and activating the muscarinic M1 receptor. This receptor is involved in various cognitive processes, including memory and learning. By acting as a partial agonist, BRL-55473 modulates the receptor’s activity, leading to increased acetylcholine and dopamine efflux in the brain. This mechanism is believed to underlie its potential therapeutic effects in neurological disorders .

Comparison with Similar Compounds

BRL-55473 is unique in its selective muscarinic M1 receptor partial agonist activity. Similar compounds include xanomeline and AC260584, which also target the muscarinic M1 receptor but differ in their binding affinities and pharmacological profiles. Compared to these compounds, BRL-55473 has shown distinct effects on acetylcholine and dopamine efflux, making it a valuable research tool for studying the muscarinic M1 receptor .

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

(3Z)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide

InChI

InChI=1S/C10H15N3O/c1-14-12-10(6-11)9-7-13-4-2-8(9)3-5-13/h8-9H,2-5,7H2,1H3/b12-10+

InChI Key

IQWCBYSUUOFOMF-ZRDIBKRKSA-N

Isomeric SMILES

CO/N=C(\C#N)/C1CN2CCC1CC2

Canonical SMILES

CON=C(C#N)C1CN2CCC1CC2

Origin of Product

United States

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